

M3258 immunoproteasome versus constitutive proteasome selectivity

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Compound of Interest

Compound Name: M3258

Cat. No.: B15568519

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An In-depth Technical Guide to the Selectivity of **M3258** for the Immunoproteasome over the Constitutive Proteasome

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein homeostasis by degrading damaged or unneeded ubiquitinated proteins.[1][2] Central to this system are proteasomes, large multi-subunit protease complexes.[1] Two major forms of the proteasome exist: the constitutive proteasome, which is expressed in most tissues, and the immunoproteasome, an inducible isoform predominantly found in hematopoietic cells.[1][3] The catalytic core of these complexes contains three active subunits. In the constitutive proteasome, these are $\beta 1$ ($\beta 1c$ /PSMB6), $\beta 2$ ($\beta 2c$ /PSMB7), and $\beta 5$ ($\beta 5c$ /PSMB5). In the immunoproteasome, these are replaced by LMP2 ($\beta 1i$ /PSMB9), MECL-1 ($\beta 2i$ /PSMB10), and LMP7 ($\beta 5i$ /PSMB8), respectively.

This differential expression and subunit composition make the immunoproteasome an attractive therapeutic target, particularly in hematological malignancies like multiple myeloma, where its inhibition can be effective while potentially mitigating toxicities associated with broader, nonselective proteasome inhibition. **M3258** is an orally bioavailable, potent, reversible, and highly selective inhibitor of the LMP7 ($\beta 5i$) subunit of the immunoproteasome. This document provides a detailed technical overview of **M3258**'s selectivity profile, the experimental methods used for its determination, and its mechanism of action.

M3258 Selectivity Profile

M3258 was engineered to exploit structural differences between the proteasome subunits, culminating in a compound that demonstrates exquisite selectivity for the LMP7 ($\beta 5i$) subunit of the immunoproteasome. Its inhibitory activity is significantly higher against LMP7 compared to any other catalytic subunit of either the immunoproteasome or the constitutive proteasome.

Quantitative Inhibitory Activity

The selectivity of **M3258** has been quantified using biochemical cell-free assays, with the results summarized in the table below. The data clearly illustrates the potent and specific inhibition of LMP7.

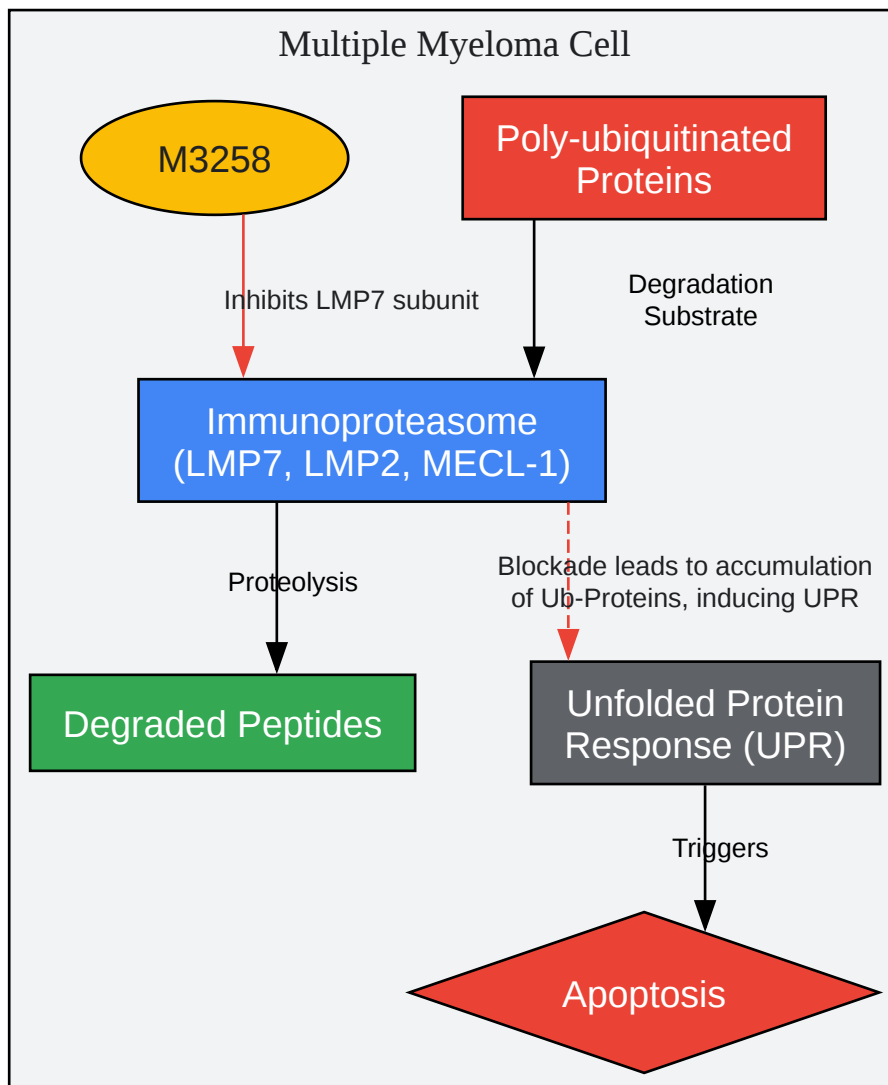
Proteasome Type	Subunit	M3258 IC ₅₀ (nmol/L)	Selectivity vs. LMP7
Immunoproteasome	LMP7 ($\beta 5i$)	4.1	-
LMP2 ($\beta 1i$)	>30,000	>7300-fold	
MECL-1 ($\beta 2i$)	>30,000	>7300-fold	
Constitutive Proteasome	$\beta 5$ ($\beta 5c$)	2,519	~614-fold
$\beta 1$ ($\beta 1c$)	>30,000	>7300-fold	
$\beta 2$ ($\beta 2c$)	>30,000	>7300-fold	
Data sourced from cell-free peptide cleavage assays.			

In cellular assays using human multiple myeloma cell lines (MM.1S), **M3258** also demonstrated high potency against LMP7 with an IC₅₀ of 2.2 nM.

Mechanism of Action

M3258 functions as a reversible inhibitor that specifically targets the chymotrypsin-like proteolytic activity of the LMP7 subunit. By binding to the catalytic site of LMP7, **M3258** blocks

the degradation of poly-ubiquitinated proteins. This disruption of the UPS leads to an accumulation of these proteins, inducing the unfolded protein response (UPR) and ultimately triggering apoptosis (programmed cell death) in tumor cells. This selective action in immunoproteasome-rich cancer cells, such as those in multiple myeloma, accounts for its potent antitumor efficacy.



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Caption: **M3258** selectively inhibits the LMP7 subunit, leading to apoptosis.

Experimental Protocols

The determination of **M3258**'s selectivity relies on precise and validated biochemical assays.

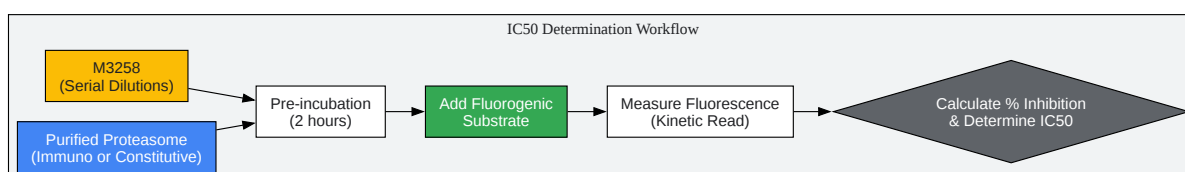
Cell-Free Proteasome Subunit Inhibition Assay

This assay directly measures the inhibitory activity of **M3258** against each purified human proteasome subunit.

Objective: To determine the IC₅₀ value of **M3258** for each of the six catalytic subunits of the immunoproteasome and constitutive proteasome.

Methodology:

- Preparation: Purified human immunoproteasomes (0.25 nmol/L) or constitutive proteasomes (1.25 nmol/L) are used.
- Incubation: The purified proteasomes are pre-incubated with varying concentrations of **M3258** for a set period (e.g., 2 hours) to allow for binding.
- Substrate Addition: A specific fluorogenic peptide substrate, corresponding to the activity of the subunit being tested (e.g., a chymotrypsin-like substrate for LMP7 and $\beta 5$), is added to the mixture.
- Activity Measurement: The cleavage of the substrate by the active proteasome subunit releases a fluorescent signal, which is measured over time using a plate reader.
- Data Analysis: The rate of substrate cleavage is calculated. The percentage of inhibition at each **M3258** concentration is determined relative to a control (e.g., DMSO). IC₅₀ values are then calculated by fitting the data to a dose-response curve.



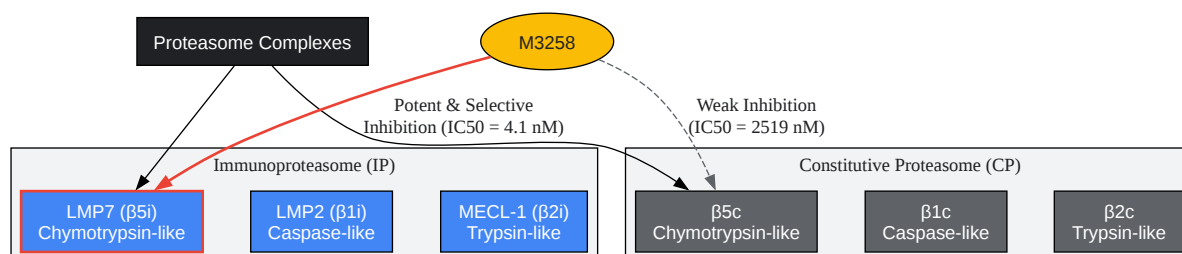
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Caption: Workflow for cell-free enzymatic assay to determine IC₅₀ values.

Preclinical Efficacy and Clinical Development

The high selectivity of **M3258** translates into significant antitumor efficacy in preclinical models. In multiple myeloma xenograft models, **M3258** treatment led to prolonged suppression of tumor LMP7 activity, an accumulation of ubiquitinated proteins, and the induction of apoptosis. Notably, **M3258** demonstrated superior antitumor efficacy in certain multiple myeloma and mantle cell lymphoma models when compared to nonselective proteasome inhibitors like bortezomib and ixazomib.

This strong, differentiated preclinical profile and favorable safety data supported the initiation of a Phase I clinical trial in patients with relapsed/refractory multiple myeloma (NCT04075721).

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Caption: **M3258** selectively targets the LMP7 subunit of the immunoproteasome.

Conclusion

M3258 is a highly selective inhibitor of the immunoproteasome subunit LMP7 (β5i). Quantitative biochemical assays demonstrate a selectivity of over 600-fold for LMP7 compared to its constitutive counterpart, β5c, and over 7,000-fold against all other catalytic subunits. This

exquisite selectivity allows for potent, targeted inhibition of the ubiquitin-proteasome pathway in hematopoietic cancer cells, leading to significant antitumor activity. The preclinical profile of **M3258** highlights the therapeutic potential of selectively targeting the immunoproteasome to improve efficacy and potentially offer a better safety profile compared to nonselective proteasome inhibitors.

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